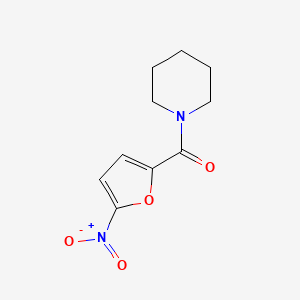

1-(5-Nitrofuran-2-carbonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Nitrofuran-2-carbonyl)piperidine is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is a derivative of nitrofuran, a class of compounds known for their broad-spectrum antibacterial properties. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Métodos De Preparación

The synthesis of 1-(5-Nitrofuran-2-carbonyl)piperidine involves several steps, including nitration, oxidation, and esterification of furan derivatives . One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This intermediate can then be further reacted with piperidine to form the final product. Industrial production methods typically involve similar steps but are optimized for higher yields and purity .

Análisis De Reacciones Químicas

1-(5-Nitrofuran-2-carbonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Antibacterial Properties:

Research indicates that 1-(5-nitrofuran-2-carbonyl)piperidine exhibits antibacterial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The mechanism of action primarily involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt cellular processes.

Antifungal Activity:

Limited studies suggest that this compound may also possess antifungal properties, showing activity against Candida albicans, a common fungal pathogen. However, further investigation is necessary to confirm these findings and explore its efficacy as an antifungal agent.

Potential Therapeutic Applications

Medicinal Chemistry:

Due to its structural similarity to other nitrofuran derivatives, this compound has potential applications in drug development. Compounds with similar structures have been effective against various pathogens, including resistant strains. This suggests that further exploration could lead to novel therapeutic agents targeting bacterial infections.

Combination Therapies:

Research indicates that compounds like this compound may exhibit synergistic effects when combined with other antimicrobial agents. This could enhance their overall efficacy and reduce the likelihood of resistance development among pathogens.

Mecanismo De Acción

The mechanism of action of 1-(5-Nitrofuran-2-carbonyl)piperidine involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can inhibit various cellular processes, including DNA, RNA, and protein synthesis . This multi-targeted approach makes it effective against a broad range of bacteria .

Comparación Con Compuestos Similares

1-(5-Nitrofuran-2-carbonyl)piperidine is unique due to its specific structure and reactivity. Similar compounds include:

Nitrofurantoin: Used as an antibiotic for urinary tract infections.

Nitrofurazone: Used for topical infections and urinary catheter coatings.

Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

These compounds share the nitrofuran core but differ in their specific functional groups and applications, highlighting the versatility of nitrofuran derivatives .

Actividad Biológica

1-(5-Nitrofuran-2-carbonyl)piperidine is a synthetic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.21 g/mol

- CAS Number : 951-91-7

The compound features a nitrofuran moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with bacterial enzymes. The nitro group undergoes reduction by bacterial nitroreductases, leading to the formation of reactive intermediates that inhibit critical cellular processes such as DNA, RNA, and protein synthesis. This mechanism is similar to other nitrofuran derivatives, which are established as effective antimicrobial agents.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits broad-spectrum antibacterial activity against various strains of bacteria. The compound's effectiveness is comparable to established antibiotics like nitrofurantoin and nitrofurazone, which are commonly used in clinical settings for treating infections.

Table 1: Comparison of Antimicrobial Activity

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Nitrofurantoin | Urinary tract infections | |

| Nitrofurazone | Topical infections | |

| Furazolidone | Bacterial diarrhea |

Anticancer Properties

Recent studies have also explored the anticancer potential of this compound. Research indicates that this compound can act as a prodrug, releasing active metabolites under hypoxic conditions typical of tumor environments. This selective activation enhances its efficacy against cancer cells while minimizing effects on healthy tissues .

Case Study: Hypoxia-Activated Prodrugs

In vitro experiments have shown that derivatives of nitrofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against prostate cancer cells, indicating strong potential for development as targeted cancer therapies .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has shown promise in other areas:

- Analgesic Activity : Preliminary studies suggest that it may reduce nociceptive responses in animal models, indicating potential use as a pain reliever.

- Chelating Agent : The compound has been utilized in solid-phase extraction methods for preconcentrating silver ions from environmental samples, showcasing its versatility in chemical applications.

Propiedades

IUPAC Name |

(5-nitrofuran-2-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10(11-6-2-1-3-7-11)8-4-5-9(16-8)12(14)15/h4-5H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPKKCPMBWWWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.